3-Butyl-2,5-dimethylthiophene

Vue d'ensemble

Description

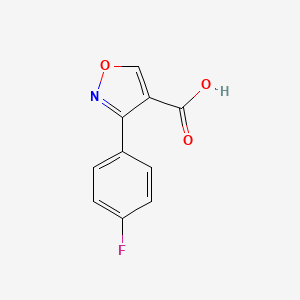

3-Butyl-2,5-dimethylthiophene is a chemical compound with the molecular formula C10H16S . It is an alkylthiophene-based conducting polymer that can be used as a donor molecule in the development of organic electronics . It is a π-conjugating polymer with a π-π stacking distance of 0.395 nm .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5 .Molecular Structure Analysis

The molecular structure of 3-Butyl-2,5-dimethylthiophene consists of a thiophene ring with butyl and methyl substituents . The exact structure can be further analyzed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Thiophene derivatives, including 3-Butyl-2,5-dimethylthiophene, can undergo various chemical reactions. For example, the oxidation of thiophenes can lead to various thiophene 1-oxides and thiophene 1,1-dioxides . These compounds can then participate in Diels–Alder reactions . Additionally, progress has been made on the partial and complete reduction of thiophenes .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene derivatives, including compounds like 3-Butyl-2,5-dimethylthiophene, are known for their significance in medicinal chemistry. They serve as a crucial scaffold for synthesizing various biologically active molecules. Their unique structure allows for the creation of a diverse combinatorial library aimed at discovering lead molecules for therapeutic purposes .

Biological Activity

Thiophene-based analogs are increasingly recognized for their potential biological activities. They are being studied for their effectiveness in various biological effects, which could include antimicrobial, anti-inflammatory, or anticancer properties .

Chemical Synthesis

The unique properties of 3-Butyl-2,5-dimethylthiophene make it a candidate for use in chemical synthesis processes. It could be involved in reactions that form new C-S bonds or in the reduction and oxidation chemistry of thiophene derivatives .

Orientations Futures

The future directions of research on 3-Butyl-2,5-dimethylthiophene could involve further exploration of its synthesis, chemical reactions, and applications. For instance, its potential use in the fabrication of organic field effect transistors (OFETs), chemical sensors, rechargeable batteries, and polymeric solar cells (PSCs) could be investigated . Additionally, more research could be conducted to better understand its mechanism of action and to determine its physical and chemical properties in more detail.

Mécanisme D'action

Target of Action

3-Butyl-2,5-dimethylthiophene is a thiophene derivative . Thiophene derivatives are known to have a wide range of biological activities and are used in medicinal chemistry . .

Mode of Action

Thiophene derivatives are known to undergo oxidation and reduction reactions . These reactions can lead to the formation of various thiophene oxides, which can interact with biological targets .

Biochemical Pathways

Thiophene derivatives, including 3-Butyl-2,5-dimethylthiophene, can undergo various biochemical reactions. For instance, they can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides . These compounds can participate in Diels–Alder reactions, leading to the formation of a variety of compounds . Thiophene derivatives can also undergo reductive desulfurization, a process that is of significant importance in drug metabolism studies .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .

Action Environment

The action of 3-Butyl-2,5-dimethylthiophene can be influenced by various environmental factors. For instance, the oxidation and reduction reactions of thiophene derivatives can be affected by the presence of certain reagents and the reaction conditions

Propriétés

IUPAC Name |

3-butyl-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-4-5-6-10-7-8(2)11-9(10)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOSBQJOYVIVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634783 | |

| Record name | 3-Butyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98837-51-5 | |

| Record name | 3-Butyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)